molecular formula C10H15N3 B13041643 cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine

cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine

Cat. No.: B13041643
M. Wt: 177.25 g/mol
InChI Key: ADWCHRPBPDWXTR-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine is a bicyclic heterocyclic compound featuring a pyridine ring fused to a 1,4-diazepine core, with methyl substituents at the 3- and 5-positions in a cis configuration. The diazepine ring contributes to conformational flexibility, while the pyridine moiety enhances aromatic stability. Its structural features align with compounds explored for bioactivity, such as kinase inhibition and antitumor applications, inferred from structurally similar analogs .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

(3R,5S)-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-e][1,4]diazepine

InChI

InChI=1S/C10H15N3/c1-7-5-12-10-6-11-4-3-9(10)8(2)13-7/h3-4,6-8,12-13H,5H2,1-2H3/t7-,8+/m1/s1

InChI Key

ADWCHRPBPDWXTR-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]1CNC2=C(C=CN=C2)[C@@H](N1)C

Canonical SMILES

CC1CNC2=C(C=CN=C2)C(N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2,5-dimethylpyridine and ethylenediamine can be reacted in the presence of a suitable catalyst to form the desired diazepine ring structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated analogs .

Scientific Research Applications

cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Diazepine Derivatives

Pyrimido[4,5-b][1,4]diazepine Derivatives ()

The compound 1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione shares a fused diazepine core but incorporates a pyrimidine ring instead of pyridine. Key differences include:

  • Substituents : Ethoxymethyl, methyl, and phenyl groups vs. the cis-3,5-dimethyl groups in the target compound.
  • Synthesis : Utilizes LiAlH4 for reduction and emphasizes hydrogen bonding (N–H···O, C–H···O) in crystal packing .

Pyrazolo[3,4-e][1,4]diazepine Derivatives ()

Pyrazolo-fused diazepines, such as those synthesized by Harb et al., feature a pyrazole ring fused to the diazepine core. Key distinctions include:

  • Ring System : Pyrazole vs. pyridine fusion, altering electronic properties and hydrogen-bonding capacity.
  • Synthesis : Relies on pyrazole precursors for heterocyclic assembly, differing from pyridine-based routes .
  • Applications: Not explicitly detailed in the evidence, but pyrazole moieties are often associated with antimicrobial or anti-inflammatory activity, diverging from the kinase-targeted roles of pyridine-diazepines .

Dipyrido[3,2-b:2',3'-e][1,4]diazepinones ()

These derivatives, such as 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one , feature dual pyridine fusions. Comparative aspects:

  • Structure : Dual pyridine rings increase rigidity compared to the single pyridine fusion in the target compound.
  • Substituents : Methyl and propyl groups at specific positions influence solubility and stability.
  • Role : Used as reference standards in pharmaceutical analysis, highlighting their importance in quality control for diazepine-based drugs .

Benzo[b][1,4]diazepine Derivatives ()

Compounds like 4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl incorporate a benzodiazepine core fused to coumarin or tetrazole moieties. Differences include:

  • Fused Rings : Benzene instead of pyridine, altering electron distribution.
  • Bioactivity : Coumarin derivatives often exhibit anticoagulant or fluorescent properties, diverging from the target compound’s inferred kinase inhibition .

Physicochemical Properties and Stability

  • Hydrogen Bonding : Pyrimido-diazepines () exhibit N–H···O and C–H···O interactions, likely relevant to the target compound’s solubility and crystallinity .
  • Stability : Impurities like 4-Methyl-11-propyl-...diazepin-6-one () highlight degradation pathways, emphasizing the need for rigorous analytical control in pharmaceutical formulations .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity Reference
cis-3,5-Dimethyl-pyrido[3,4-E][1,4]diazepine Pyrido[3,4-E][1,4]diazepine 3,5-dimethyl (cis) Inferred kinase inhibition N/A
1-Ethoxymethyl-pyrimido[4,5-b]diazepine Pyrimido[4,5-b][1,4]diazepine Ethoxymethyl, phenyl Antitumor, HIV-1 RT inhibition
Pyrazolo[3,4-e][1,4]diazepine Pyrazolo[3,4-e][1,4]diazepine Variable pyrazole groups Antimicrobial (inferred)
Dipyrido[3,2-b:2',3'-e][1,4]diazepinone Dipyrido[1,4]diazepine Methyl, propyl Pharmaceutical reference standard

Biological Activity

Cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that illustrate its efficacy and applications in medicinal chemistry.

  • Molecular Formula : C10H15N3
  • Molecular Weight : 177.25 g/mol
  • CAS Number : 2064251-27-8

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with various biological targets. Notably, this compound has shown promise in the following areas:

1. Calcium Channel Blockade

Research indicates that derivatives of pyridodiazepines exhibit selective inhibition of T-type calcium channels. The introduction of methyl groups at specific positions on the benzodiazepine core enhances potency and selectivity. A study demonstrated that modifications to this compound led to improved physicochemical properties and metabolic stability, making it a candidate for further development in treating neurological disorders such as epilepsy .

3. Neuropharmacological Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its effects on neurotransmitter systems and potential anxiolytic properties warrant further investigation .

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound has been elucidated through various studies:

ModificationEffect on Activity
Removal of methyl groupsSignificant loss of potency
Positioning of methyl groupsMethyl at 3-position enhances activity
Isomeric formsTrans-isomers show reduced activity

These findings highlight the importance of specific structural features in determining the biological activity of this compound .

Case Studies

Several case studies provide insights into the practical applications and efficacy of related compounds:

  • Epilepsy Model Study : In a WAG/Rij-rat model of generalized nonconvulsive absence-like epilepsy, a structurally similar compound demonstrated significant efficacy in reducing seizure frequency .
  • Antiviral Efficacy : A study on TIBO derivatives revealed that modifications led to high potency against HIV-1 replication at low concentrations while maintaining low cytotoxicity . This suggests that similar strategies could be applied to develop effective therapies using this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.